Several studies have demonstrated the effectiveness of SAR405838 in inhibiting tumor growth in preclinical models.
SAR405838 has been shown to induce cell death and inhibit proliferation in various cancer cell lines, including those derived from colon, lung, and breast cancers .
SAR405838 has shown efficacy in reducing tumor burden and improving survival in animal models of cancer, including xenograft models where human cancer cells are implanted into mice .
SAR405838 is a novel small molecule that functions as an inhibitor of the human double minute 2 protein, commonly referred to as MDM2. This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's tumor-suppressive functions. By inhibiting MDM2, SAR405838 promotes p53 stabilization and activation, leading to cell cycle arrest and apoptosis in cancer cells. Its chemical structure is characterized as (S,3′R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro(indole-3,3′-pyrrolidine)-5'carboxylic acid (trans-4-hydroxy-cyclohexyl)-amide .
SAR405838 acts as an inhibitor of the MDM2-p53 protein-protein interaction []. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, SAR405838 prevents it from targeting p53 for degradation, thereby allowing p53 to activate genes involved in cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
The primary reaction mechanism of SAR405838 involves the inhibition of the MDM2-p53 interaction. When SAR405838 binds to MDM2, it prevents MDM2 from ubiquitinating p53, which normally leads to p53 degradation. This stabilization of p53 allows it to accumulate in the nucleus and activate its target genes involved in cell cycle regulation and apoptosis. The resulting biological effects include:
SAR405838 has demonstrated significant biological activity in various preclinical and clinical studies. In vitro studies have shown that it effectively induces apoptosis in cancer cell lines with wild-type p53 by activating p53-dependent pathways. In vivo studies have reported tumor regression in models of solid tumors, including liposarcoma and other malignancies . Notably, SAR405838 has been evaluated in clinical trials, where it exhibited a manageable safety profile and preliminary antitumor activity .
SAR405838 is primarily being investigated for its potential application in oncology, particularly for treating tumors that express wild-type p53. Its main applications include:
Interaction studies have shown that SAR405838 is a substrate for P-glycoprotein, which limits its distribution across the blood-brain barrier. Co-administration with P-glycoprotein inhibitors has been suggested to enhance brain exposure to SAR405838 without affecting systemic levels . Furthermore, pharmacokinetic assessments indicate that SAR405838 maintains a predictable pharmacokinetic profile when administered alone or in combination with other drugs .
Several compounds share structural or functional similarities with SAR405838, particularly those targeting the MDM2-p53 axis. A comparison with these compounds highlights SAR405838's unique properties:
SAR405838 stands out due to its optimized binding affinity for MDM2 and its ability to induce robust biological responses in preclinical models.